9-Julolidine boronic acid

Physical Organic Chemistry Molecular Electronics Rational Synthesis Design

9-Julolidine boronic acid (CAS 391248-18-3) is a heterocyclic arylboronic acid comprising a boronic acid group attached to a julolidine scaffold. The julolidine moiety is a bicyclic structure known for its strong electron-donating properties, which imparts unique electronic characteristics to the boronic acid.

Molecular Formula C12H16BNO2
Molecular Weight 217.07 g/mol
CAS No. 391248-18-3
Cat. No. B1586348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Julolidine boronic acid
CAS391248-18-3
Molecular FormulaC12H16BNO2
Molecular Weight217.07 g/mol
Structural Identifiers
SMILESB(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O
InChIInChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2
InChIKeySYBWUXYYINOPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Julolidine boronic acid (CAS 391248-18-3): Core Properties and Market Context for Procurement


9-Julolidine boronic acid (CAS 391248-18-3) is a heterocyclic arylboronic acid comprising a boronic acid group attached to a julolidine scaffold . The julolidine moiety is a bicyclic structure known for its strong electron-donating properties, which imparts unique electronic characteristics to the boronic acid [1]. This compound is primarily utilized as a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures . Its molecular formula is C12H16BNO2, with a molecular weight of 217.08 g/mol and a typical commercial purity of ≥95% .

Why Standard Aryl Boronic Acids Cannot Substitute for 9-Julolidine boronic acid in Electronic and Sensing Applications


Generic substitution of 9-Julolidine boronic acid with simpler aryl boronic acids like phenylboronic acid is not feasible due to the unique electronic and photophysical properties conferred by the julolidine scaffold. The julolidine group acts as a strong electron-donating moiety, which significantly alters the electron density on the boron atom and the overall aromatic system [1]. This modification leads to distinct differences in reactivity, photophysical behavior (e.g., absorption/emission spectra), and metal-ion binding selectivity compared to unsubstituted or less electron-rich aryl boronic acids [2]. Consequently, a simple phenylboronic acid will not replicate the performance of 9-Julolidine boronic acid in applications requiring specific electronic tuning or fluorescence-based sensing, potentially leading to reaction failure or a complete loss of sensor function [3].

Quantitative Performance Benchmarks for 9-Julolidine boronic acid vs. Key Analogs


Electron-Donating Strength: Hammett Substituent Constant (σp) for Electronic Property Tuning

The julolidine group in 9-Julolidine boronic acid is a stronger electron donor than a simple dimethylamino group, leading to significantly altered electronic properties. The Hammett substituent constant (σp) for a julolidine-like amino group is approximately -0.75, compared to -0.83 for the slightly stronger para-NMe2 group [1]. This places the julolidine group among the strongest electron-donating substituents available, which directly impacts the reactivity of the boronic acid in cross-coupling reactions and the photophysical properties of derived materials.

Physical Organic Chemistry Molecular Electronics Rational Synthesis Design

Suzuki-Miyaura Coupling Efficiency: Comparative Yield Data in Model Reactions

In standardized Suzuki-Miyaura coupling reactions, 9-Julolidine boronic acid demonstrates high coupling efficiency, comparable to or exceeding that of other heteroaryl boronic acids. For example, in coupling with aryl bromides, yields of 85-95% have been reported for 9-Julolidine boronic acid under standard conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C) . This is in contrast to some nitrogen-containing heteroaryl boronic acids, which can suffer from lower yields due to catalyst poisoning or protodeboronation [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry Agrochemical Synthesis

Selective Fluorescent Sensing: Cu2+ Binding Affinity and Signal Modulation

9-Julolidine boronic acid has been demonstrated to act as a selective fluorescent sensor for copper(II) ions, where the binding of Cu2+ results in a measurable fluorescence quenching . This behavior is distinct from many standard aryl boronic acids, which lack a built-in fluorescent reporter. The selectivity of this julolidine-based system for Cu2+ over other biologically relevant metal ions (e.g., Na+, K+, Ca2+, Mg2+, Zn2+) has been demonstrated, making it a useful probe for specific applications [1].

Analytical Chemistry Fluorescent Sensors Bioimaging Environmental Monitoring

Purity and Physical Form: Specification Benchmarking for Reliable Experimental Outcomes

Commercially available 9-Julolidine boronic acid is routinely supplied with a purity of ≥95% (HPLC) and is characterized by a well-defined solid state and specific molecular weight of 217.08 g/mol . Some suppliers, such as Bidepharm, provide additional batch-specific quality control (QC) data including NMR and HPLC spectra, ensuring a purity of 98% . This contrasts with less specialized boronic acids where purity can vary widely between vendors and lot numbers, and for which comprehensive QC documentation may not be standard.

Chemical Procurement Reproducible Synthesis Quality Control

High-Value Application Scenarios for 9-Julolidine boronic acid Based on Verified Evidence


Synthesis of Electronically-Tuned Biaryl Ligands and Functional Materials

This compound is ideal for research groups synthesizing novel ligands for catalysis or functional π-conjugated materials (e.g., for OLEDs, organic photovoltaics). Its strong electron-donating character (as established in Evidence Item 1) allows for precise tuning of the electronic properties of the final biaryl product [1]. Furthermore, its high and reliable coupling efficiency (as shown in Evidence Item 2) ensures that these complex, high-value building blocks can be synthesized with good yields, accelerating material discovery and optimization .

Development of Turn-Off Fluorescent Sensors for Copper(II) Ions

Researchers focused on developing chemosensors for biological or environmental monitoring of Cu2+ can leverage 9-Julolidine boronic acid as a core sensing element. As detailed in Evidence Item 3, its selective binding to Cu2+ results in fluorescence quenching, providing a built-in 'turn-off' response [2]. This eliminates the need for attaching an external fluorophore, simplifying the design and synthesis of the sensor probe for applications in live-cell imaging or water quality testing [3].

Construction of Complex Heterocyclic Scaffolds in Medicinal Chemistry

For medicinal chemists, 9-Julolidine boronic acid is a strategic building block for late-stage diversification of drug candidates. Its robust performance in Suzuki-Miyaura coupling (Evidence Item 2) allows for the reliable installation of the electron-rich julolidine motif onto complex, high-value core scaffolds . The high purity and QC documentation available from reputable vendors (Evidence Item 4) also ensure that the precious drug-like intermediate is not wasted on a failed coupling reaction due to poor reagent quality .

Procurement for High-Assurance Synthetic Chemistry Workflows

In both academic core facilities and industrial process chemistry labs, reagent reliability is paramount. Procuring 9-Julolidine boronic acid from a supplier that provides batch-specific QC data (NMR, HPLC) as a standard offering (Evidence Item 4) directly supports this goal . This level of documentation reduces the need for in-house quality verification, streamlines the procurement process, and provides a higher level of confidence in experimental reproducibility and the accurate reporting of synthetic yields [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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